6-Bromo-3-methoxy-2-methylbenzonitrile
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Overview
Description
6-Bromo-3-methoxy-2-methylbenzonitrile is an organic compound with the molecular formula C9H8BrNO. It is characterized by a bromine atom, a methoxy group, and a methyl group attached to a benzonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-methoxy-2-methylbenzonitrile typically involves the bromination of 3-methoxy-2-methylbenzonitrile. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the process would likely involve similar bromination reactions on a larger scale, with considerations for safety, yield optimization, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-methoxy-2-methylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the nitrile group can be reduced to an amine.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed:
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include aldehydes or ketones.
Reduction: Products include primary amines.
Scientific Research Applications
6-Bromo-3-methoxy-2-methylbenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methoxy-2-methylbenzonitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
3-Methoxy-2-methylbenzonitrile: Lacks the bromine atom, which can significantly alter its reactivity and applications.
6-Bromo-2-methylbenzonitrile:
Properties
IUPAC Name |
6-bromo-3-methoxy-2-methylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-6-7(5-11)8(10)3-4-9(6)12-2/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALOTEFFPYWJCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C#N)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271216 |
Source
|
Record name | Benzonitrile, 6-bromo-3-methoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1420537-63-8 |
Source
|
Record name | Benzonitrile, 6-bromo-3-methoxy-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1420537-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 6-bromo-3-methoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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